Ticarcillin monosodium hydrate

Description

Historical Development and Classification within Beta-Lactam Antibiotics

The development of ticarcillin (B1683155) was a direct response to the need for antibiotics with a broader spectrum of activity, particularly against problematic Gram-negative pathogens. Following the discovery of penicillin and the subsequent development of aminopenicillins like ampicillin (B1664943), which expanded activity against some Gram-negative bacteria, a significant challenge remained in treating infections caused by organisms such as Pseudomonas aeruginosa. asm.org

Researchers at Beecham Pharmaceuticals (now part of GlaxoSmithKline) synthesized ticarcillin in the 1960s, with a patent filed in 1963. wikipedia.orgsmolecule.com This was achieved through the structural modification of the basic penicillin nucleus, 6-aminopenicillanic acid (6-APA). wikipedia.orgsmolecule.com The key innovation was the introduction of an α-carboxy group to the side chain, creating the carboxypenicillin class. asm.org The first of this class was carbenicillin (B1668345). la.govnih.gov Ticarcillin was developed as an analogue of carbenicillin, distinguished by the replacement of carbenicillin's phenyl group with a thienyl moiety, which conferred enhanced activity. scispace.com

Ticarcillin is classified as an extended-spectrum penicillin due to its effectiveness against a range of Gram-negative bacteria beyond that of earlier penicillins. thesciencenotes.com As it contains the characteristic four-membered cyclic amide, it is a member of the beta-lactam family of antibiotics. wikipedia.orgthesciencenotes.com Within this family, it is further categorized as a carboxypenicillin, a group known for its activity against Pseudomonas aeruginosa and other challenging Gram-negative bacilli. la.govebi.ac.uk

Comparative Analysis of Ticarcillin within the Carboxypenicillin Family

The primary members of the carboxypenicillin family for comparative analysis are ticarcillin and its predecessor, carbenicillin. Both are α-carboxypenicillins. nih.gov While structurally similar, the key difference lies in the side chain attached to the 6-amino position of the penicillin nucleus; carbenicillin has a phenyl group, whereas ticarcillin has a bioisosteric thienyl group. scispace.com

This seemingly minor structural change results in a significant difference in antibacterial potency. Research has consistently shown that ticarcillin is two to four times more active in vitro against Pseudomonas aeruginosa than carbenicillin. researchgate.net This enhanced activity means that lower concentrations of ticarcillin are required to inhibit the growth of this key pathogen. scispace.comresearchgate.net For instance, one study found that 68% of P. aeruginosa strains were inhibited by 100 µg/ml of ticarcillin, compared to only 43% of strains inhibited by the same concentration of carbenicillin. scispace.com Another study noted that ticarcillin was consistently more active than carbenicillin by approximately one dilution step. asm.orgnih.gov

However, this increased potency against P. aeruginosa is balanced by a slight decrease in activity against certain Gram-positive organisms compared to earlier penicillins. la.gov Against many members of the Enterobacteriaceae family, such as Escherichia coli, the activity of ticarcillin is largely comparable to that of carbenicillin and ampicillin. scispace.com

Pharmacokinetically, the two compounds are quite similar. researchgate.netnih.gov Both require parenteral administration as they are not stable in stomach acid. la.gov Studies comparing their biological half-lives have found them to be very close, with one study reporting a half-life of 72 minutes for ticarcillin and 66 minutes for carbenicillin. capes.gov.br

Comparative In Vitro Activity of Ticarcillin vs. Carbenicillin against Pseudomonas aeruginosa

| Study Finding | Relative Potency | Reference |

|---|---|---|

| Consistently 2 to 4 times more active in vitro against P. aeruginosa. | Ticarcillin > Carbenicillin | researchgate.net |

| Greater activity against 97 out of 100 clinical isolates of P. aeruginosa. | Ticarcillin > Carbenicillin | nih.govcapes.gov.br |

| At 100 µg/ml, inhibited 68% of P. aeruginosa strains versus 43% for carbenicillin. | Ticarcillin > Carbenicillin | scispace.com |

| Consistently more active by approximately one dilution step. | Ticarcillin > Carbenicillin | asm.orgnih.gov |

Significance of Ticarcillin in Modern Antimicrobial Research Paradigms

In contemporary research, ticarcillin's significance has evolved. While its direct clinical use as a monotherapy has diminished due to the prevalence of resistance, it remains an important compound in several research contexts. nih.gov

A primary area of its modern relevance is in the study of beta-lactamase inhibition. la.gov Ticarcillin is susceptible to degradation by beta-lactamase enzymes, which are a primary mechanism of bacterial resistance. wikipedia.orgfda.gov This susceptibility makes it an ideal partner for beta-lactamase inhibitors like clavulanic acid. la.gov The combination of ticarcillin and clavulanic acid (co-ticarclav) serves as a classic model for studying synergistic antibiotic activity. antiinfectivemeds.comasm.org Research using this combination helps to elucidate the in-vivo efficacy of beta-lactamase inhibitors and their ability to restore the activity of a susceptible beta-lactam antibiotic against resistant organisms. asm.orgasm.org

Furthermore, ticarcillin is utilized in molecular biology and plant science as a selective agent. wikidoc.orgwikipedia.org In bacterial genetics, it can be used as an alternative to ampicillin for selecting transformed bacteria containing marker genes. wikidoc.org It is noted for preventing the growth of satellite colonies that can occur when ampicillin degrades in the culture medium. wikidoc.orgwikipedia.org In plant molecular biology, it is employed to eliminate Agrobacterium, a bacterium used as a vector to deliver genes into plant cells. wikidoc.orgwikipedia.org

Ticarcillin also serves as a benchmark compound in the development and evaluation of new antibiotics. Its well-defined spectrum of activity and known susceptibility patterns make it a useful comparator for assessing the potency and range of novel anti-pseudomonal agents. nih.gov Finally, research into microbial communities and polymicrobial infections has highlighted how resistance can be a shared resource. For example, studies have shown that beta-lactamase-producing species like Stenotrophomonas maltophilia can secrete the enzyme into the environment, protecting otherwise susceptible bacteria like P. aeruginosa from ticarcillin, thereby dramatically increasing its effective minimum inhibitory concentration (MIC). micropspbgmu.rumdpi.com This demonstrates ticarcillin's role in investigating complex resistance dynamics within microbial ecosystems. micropspbgmu.rumdpi.com

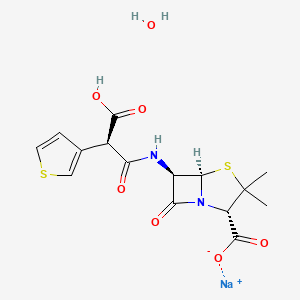

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H17N2NaO7S2 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate |

InChI |

InChI=1S/C15H16N2O6S2.Na.H2O/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;1H2/q;+1;/p-1/t7-,8-,9+,12-;;/m1../s1 |

InChI Key |

BVGLWBKHBMAPKY-QBGWIPKPSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)[O-])C.O.[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)[O-])C.O.[Na+] |

Origin of Product |

United States |

Chemical Synthesis and Analogues of Ticarcillin

Methodological Innovations in Ticarcillin (B1683155) Synthesis

The journey from early laboratory synthesis to scalable industrial production of Ticarcillin showcases significant progress in synthetic organic chemistry.

The foundational synthesis of Ticarcillin involves the acylation of 6-aminopenicillanic acid (6-APA), the core structural component of most penicillins. One of the earliest patented methods outlines a straightforward, yet effective, multi-step process. wikipedia.org

A key classical approach begins with the preparation of a suitable acylating agent from 3-thienylmalonic acid. The synthesis proceeds as follows:

Esterification: 3-Thienylmalonic acid is first converted to its monobenzyl ester. This step protects one of the carboxylic acid groups, allowing the other to be activated.

Acid Chloride Formation: The remaining carboxylic acid group of the monobenzyl ester is converted into an acid chloride using thionyl chloride (SOCl₂). wikipedia.org This highly reactive intermediate is then ready for coupling with the penicillin nucleus.

Acylation of 6-APA: The synthesized acid chloride is condensed with 6-aminopenicillanic acid (6-APA). This reaction forms the amide bond that characterizes the penicillin side chain.

Deprotection: The final step involves the removal of the benzyl (B1604629) protecting group via hydrogenolysis, typically using a palladium on carbon (Pd/C) catalyst, to yield Ticarcillin. wikipedia.org

Another classical method patented involves the reaction of 3-thiophene malonic ester with thionyl chloride. google.com A critical aspect of this process is controlling the reaction to favor the formation of a single acyl chloride, which is then reacted with an aqueous solution of 6-APA under controlled pH and temperature to produce Ticarcillin. google.com

A notable modernized procedure avoids the use of the harsh reagent thionyl chloride and instead forms a mixed anhydride (B1165640) to activate the side-chain precursor. google.com The key steps are:

Mixed Anhydride Formation: 3-Thiophene malonic acid is reacted with pivaloyl chloride in the presence of a base, such as triethylamine (B128534). This reaction generates a mixed anhydride, which is a less aggressive and more selective acylating agent than an acid chloride. google.com

Silylation of 6-APA: To improve its solubility in organic solvents and enhance the nucleophilicity of the amino group, 6-APA is silylated. This is typically achieved by reacting it with an agent like N,O-bis(trimethylsilyl)acetamide (BSA). google.com

Coupling Reaction: The mixed anhydride is then reacted with the silylated 6-APA. This coupling reaction proceeds under gentle conditions to form the Ticarcillin acid structure. google.com

Salt Formation: Finally, the Ticarcillin acid is treated with a sodium source, such as sodium isooctoate, to produce the more stable ticarcillin sodium salt. google.com

This approach offers several advantages, including milder reaction conditions, easier post-reaction processing, and improved safety and environmental profile. google.com

Table 1: Comparison of Classical and Modernized Ticarcillin Synthesis

| Feature | Classical Approach | Modernized Approach |

|---|---|---|

| Activating Agent | Thionyl Chloride (SOCl₂) | Pivaloyl Chloride (to form a mixed anhydride) |

| 6-APA Form | Standard 6-APA in aqueous solution | Silylated 6-APA for improved solubility |

| Reaction Conditions | Potentially harsh, requires strict pH control | Milder, gentle conditions |

| Byproducts | HCl, SO₂ | Pivalic acid, Triethylamine hydrochloride |

| Key Advantage | Direct, established method | Higher yield, better selectivity, safer reagents |

The optimization of reaction parameters is crucial for the large-scale, cost-effective production of Ticarcillin. Research and patent literature highlight several key areas of optimization.

In classical methods, controlling the molar ratio of reactants like 3-thiophene diethyl malonate to thionyl chloride (e.g., 1:1.3–1.5) is critical to prevent the formation of unwanted di-acid chlorides. google.com Temperature control during the acylation of 6-APA and careful adjustment of pH are also vital to maximize yield and ensure the stability of the β-lactam ring. google.com

For modernized syntheses, optimization focuses on different parameters. For instance, in the mixed anhydride method, the reaction temperature for the anhydride formation is often controlled at low temperatures (e.g., -5 to 0 °C) to ensure stability and selectivity. google.com The molar ratios of 3-thiophene malonic acid, pivaloyl chloride, and triethylamine are precisely defined (e.g., 1:2.0-3.0:2.0-3.0) to drive the reaction to completion. google.com The final crystallization step to obtain ticarcillin sodium is also optimized by controlling temperature (20-30 °C) and crystallization time (1-3 hours) to ensure high purity and good crystal form. google.com

The broader field of chemical synthesis is also turning to machine learning and high-throughput experimentation (HTE) to rapidly screen and optimize reaction conditions, a trend that can be applied to further refine the synthesis of Ticarcillin and other complex molecules. beilstein-journals.org

Table 2: Examples of Optimized Reaction Parameters in Ticarcillin Synthesis

| Parameter | Optimized Condition | Synthetic Step | Source |

|---|---|---|---|

| Molar Ratio | 3-thiophene diethyl malonate : Thionyl chloride (1:1.3-1.5) | Acid Chloride Formation | google.com |

| Temperature | -5 to 0 °C | Mixed Anhydride Formation | google.com |

| Molar Ratio | 6-APA : N,O-bis(trimethylsilyl)acetamide (1:1.8-2.5) | Silylation of 6-APA | google.com |

| Drying Temperature | 30 °C (vacuum) | Final Product Isolation | google.com |

Modernized Synthetic Procedures for Ticarcillin Production

Derivatives and Structural Analogues of Ticarcillin

The modification of the core Ticarcillin structure has led to the development of important derivatives with altered properties, most notably increased stability against bacterial resistance mechanisms.

Temocillin (B1212904) is a significant semi-synthetic derivative of Ticarcillin, distinguished by the presence of a methoxy (B1213986) group at the 6-α position of the penam (B1241934) nucleus. nih.govnih.govmedchemexpress.com This seemingly minor structural modification has profound functional consequences. The 6-α-methoxy group provides steric hindrance that protects the β-lactam ring from hydrolysis by a wide range of β-lactamase enzymes, particularly AmpC and many extended-spectrum β-lactamases (ESBLs). tandfonline.comresearchgate.netnih.gov This enhanced stability makes Temocillin a valuable agent against certain Gram-negative bacteria that are resistant to other penicillins. tandfonline.com

While Ticarcillin's clinical utility is often enhanced by co-administration with a β-lactamase inhibitor like clavulanic acid, Temocillin's inherent stability to these enzymes allows for its use as a monotherapy. nih.govnih.gov However, the addition of the methoxy group is not without trade-offs; Temocillin exhibits reduced activity against Pseudomonas aeruginosa compared to Ticarcillin and loses activity against Gram-positive and anaerobic bacteria. nih.govnih.gov

The synthesis of Temocillin hinges on the introduction of the key 6-α-methoxy group onto the penicillin core. General methodologies for the 6-methoxylation of penicillins have been developed and provide a basis for the synthesis of Temocillin.

A general synthetic pathway involves the following steps:

Activation at C-6: A penicillin precursor, such as penicillin G, can be activated at the C-6 position. One reported method involves hypochlorite (B82951) oxidation, which is believed to proceed through an intermediate chlorine derivative. mdpi.com

Methoxylation: The activated intermediate is then treated with methanol (B129727), which acts as a nucleophile to attack the C-6 position, resulting in the formation of the 6-α-methoxy derivative. mdpi.com

While a specific, detailed industrial flowchart for Temocillin is not widely published, the synthesis would logically follow the acylation of a pre-formed 6-α-methoxy-6-aminopenicillanic acid intermediate with an activated 3-thienylmalonic acid derivative, similar to the methods used for Ticarcillin. The development of efficient techniques for this 6-methoxylation step was a crucial advance that enabled the creation of Temocillin and other related cephamycins. mdpi.com

Temocillin: A 6-α-Methoxy Analogue of Ticarcillin

Comparative Structural Features of Ticarcillin and Temocillin

The primary structural difference between ticarcillin and its analogue temocillin is the presence of a methoxy group (-OCH3) at the 6-alpha position of the penam nucleus in temocillin. researchgate.netnih.gov Ticarcillin lacks this substitution. This single modification significantly influences the molecule's properties. nih.gov The 6-α-methoxy group provides temocillin with enhanced stability against hydrolysis by many serine β-lactamase enzymes, a common mechanism of bacterial resistance. mdpi.comresearchgate.net

While the core structures, including the β-lactam ring and the 3-thienylmalonyl side chain, are shared, the addition of the methoxy group in temocillin introduces steric hindrance. researchgate.net This hindrance is thought to inhibit the entry of water molecules into the active site of serine proteases, thereby protecting the β-lactam ring from cleavage. researchgate.net However, this structural change also has other consequences; for instance, the acyl-enzyme complex formed between temocillin and certain penicillin-binding proteins (PBPs) has been shown to have reduced thermal stability compared to the ticarcillin complex. nih.govnih.gov

Table 1: Comparative Structural and Chemical Data of Ticarcillin and Temocillin

| Feature | Ticarcillin | Temocillin |

| Core Structure | Penicillin | Penicillin |

| Side Chain | (2R)-carboxy-3-thienylacetyl | (2R)-carboxy-3-thienylacetyl |

| Key Structural Difference | Hydrogen at 6-α position | Methoxy group at 6-α position mdpi.comresearchgate.net |

| Molecular Formula | C15H16N2O6S2 probes-drugs.org | C16H18N2O7S2 mdpi.com |

| Effect of Substitution | Susceptible to a broader range of β-lactamases | Increased stability against many serine β-lactamases mdpi.comresearchgate.net |

Chemical Transformation Schemes of Ticarcillin (e.g., with Peroxomonosulphates)

The chemical transformation of ticarcillin has been studied, particularly its reaction with strong oxidizing agents like potassium hydrogenperoxomonosulphate (KHSO5), often referred to as potassium peroxomonosulphate or by the trade name Oxone. researchgate.netudhtu.edu.ua Research has shown that ticarcillin undergoes an S-oxidation reaction when treated with this reagent in aqueous solutions. jocpr.comnih.gov

The stoichiometry of this reaction is 1 mole of ticarcillin reacting with 1 mole of potassium hydrogenperoxomonosulphate. jocpr.comjocpr.comresearchgate.netresearchgate.net This interaction is rapid, with quantitative conversion occurring within one minute under observation at a pH range of 3-6. jocpr.comjocpr.comresearchgate.net The primary site of oxidation is the sulfur atom within the thiazolidine (B150603) ring of the penicillin structure. jocpr.com

A chemical transformation scheme has been proposed for the reaction of ticarcillin with potassium hydrogenperoxomonosulphate in an alkaline medium. researchgate.netudhtu.edu.ua This scheme involves coupled reactions of S-oxidation and perhydrolysis. researchgate.netudhtu.edu.ua The initial step is the oxidation of the thioether sulfur to a sulfoxide. jocpr.com Following this, in the alkaline environment, the molecule is susceptible to further hydrolytic decomposition of both the β-lactam and thiazolidine rings. udhtu.edu.ua This process leads to the formation of various degradation products, such as derivatives of penicilloic acid. researchgate.netudhtu.edu.ua The kinetics of this transformation can be monitored as the reaction products exhibit a new light absorbance band, which has been utilized for the quantitative determination of ticarcillin. researchgate.netudhtu.edu.ua

Molecular Mechanisms of Ticarcillin Action

Inhibition of Bacterial Cell Wall Peptidoglycan Biosynthesis by Ticarcillin (B1683155)

The fundamental mechanism of ticarcillin action is the inhibition of peptidoglycan biosynthesis, a critical process for maintaining the structural integrity of the bacterial cell wall. patsnap.comtoku-e.comwikidoc.org Ticarcillin's structure, containing a β-lactam ring, is key to this inhibitory function. wikipedia.org

Interaction and Binding Specificity with Penicillin-Binding Proteins (PBPs)

Ticarcillin targets and covalently binds to essential enzymes known as penicillin-binding proteins (PBPs). patsnap.comsketchy.comdrugs.com These enzymes are crucial for the final steps of peptidoglycan assembly. patsnap.comnih.gov By binding to PBPs, ticarcillin effectively halts the synthesis of the peptidoglycan wall. sketchy.com The interaction involves the acylation of the active site of these enzymes by ticarcillin. patsnap.com

Research has shown that ticarcillin exhibits binding affinity for specific PBPs, which can vary between different bacterial species. In Staphylococcus aureus, ticarcillin has been shown to selectively target both PBP2 and PBP3. nih.gov Furthermore, studies have investigated the binding of ticarcillin to PBP2a, a protein that confers methicillin (B1676495) resistance in Staphylococcus aureus. nih.gov The affinity of β-lactam antibiotics for PBP2a has been correlated with their in vivo activity against methicillin-resistant S. aureus (MRSA). nih.gov In Pseudomonas aeruginosa, an important target for ticarcillin is PBP3. researchgate.netresearchgate.net The binding of ticarcillin to P. aeruginosa PBP3 has been structurally characterized, revealing key interactions within the active site. researchgate.net

Table 1: Ticarcillin's Interaction with Specific Penicillin-Binding Proteins (PBPs)

| PBP Target | Organism | Significance of Interaction |

|---|---|---|

| PBP2 | Staphylococcus aureus | Selective target of ticarcillin. nih.gov |

| PBP3 | Staphylococcus aureus | Selective target of ticarcillin. nih.gov |

| PBP2a | Staphylococcus aureus | Binding affinity correlates with activity against MRSA. nih.gov |

| PBP3 | Pseudomonas aeruginosa | Essential target for ticarcillin's anti-pseudomonal activity. researchgate.netresearchgate.net |

The bacterial cell wall's strength is derived from the cross-linking of peptidoglycan chains, a reaction catalyzed by transpeptidase enzymes, which are a type of PBP. patsnap.comlibretexts.org Ticarcillin inhibits this crucial transpeptidation step. drugs.com By binding to the transpeptidases, ticarcillin prevents the formation of peptide cross-links between peptidoglycan strands. patsnap.comtoku-e.com This disruption of the cross-linking process weakens the cell wall's structural integrity. patsnap.com

Characterization of Ticarcillin Binding to Specific PBP Targets (e.g., PBP2a, PBP3)

Consequences of Ticarcillin-Mediated Inhibition for Bacterial Cell Integrity and Lysis

The inhibition of peptidoglycan synthesis by ticarcillin leads to a compromised and weakened cell wall. patsnap.com As a result, the bacterium is unable to withstand internal osmotic pressure, leading to cell lysis and death. patsnap.comtoku-e.comjustdial.com This bactericidal action is a direct consequence of the arrested cell wall assembly, particularly during cell division when new cell wall material is required. wikipedia.orgnih.gov

Investigation of Off-Target Molecular Interactions of Ticarcillin

Beyond its primary mechanism of PBP inhibition, research has begun to explore other potential molecular targets of ticarcillin.

Binding to UDP-N-acetylglucosamine 2-epimerase by Ticarcillin

Table 2: Investigated Off-Target Interaction of Ticarcillin

| Target Enzyme | Organism | Method of Investigation | Key Findings |

|---|---|---|---|

| UDP-N-acetylglucosamine 2-epimerase (MnaA) | Staphylococcus aureus | Docking screening, differential scanning fluorimetry, molecular dynamics simulation. nih.govbiorxiv.org | Ticarcillin identified as a weak binder; stable binding pose with interactions between ticarcillin's carboxylate groups and Arg206/Arg207 of the enzyme suggested. nih.govresearchgate.net |

Molecular Mechanisms of Resistance to Ticarcillin

Enzymatic Inactivation of Ticarcillin (B1683155) by Beta-Lactamases

The most prevalent mechanism of resistance against ticarcillin and other β-lactam antibiotics is the production of β-lactamase enzymes. nih.gov These enzymes provide resistance by hydrolyzing the amide bond in the β-lactam ring, a core structural component of ticarcillin, thereby rendering the antibiotic inactive. wikipedia.orgwikipedia.org

The fundamental action of β-lactamases involves the enzymatic cleavage of the four-atom β-lactam ring characteristic of all penicillin-based antibiotics, including ticarcillin. wikipedia.org This hydrolysis reaction deactivates the molecule, preventing it from inhibiting the bacterial cell wall synthesis process. wikipedia.orgpatsnap.com The enzymes responsible for this deactivation are broadly categorized into serine-based β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B), which utilize different catalytic mechanisms to achieve the same outcome. nih.govresearchgate.net Serine β-lactamases employ a serine residue in their active site for nucleophilic attack on the β-lactam ring, while metallo-β-lactamases require zinc ions for their catalytic activity. wikipedia.orgmdpi.com

Many of the β-lactamases that confer resistance to ticarcillin are encoded on plasmids, which are mobile genetic elements that can be transferred between bacteria. wikipedia.org This horizontal gene transfer facilitates the rapid spread of antibiotic resistance. frontiersin.org Notable plasmid-encoded β-lactamases that affect ticarcillin include members of the TEM, SHV, and OXA families. wikipedia.orgnih.gov For instance, in Pseudomonas aeruginosa, the production of the PSE-1 β-lactamase, a class A enzyme, has been shown to be a significant cause of resistance to the combination of ticarcillin and clavulanic acid. nih.gov

Class A β-lactamases are a clinically significant group of enzymes, with TEM-1 being the most frequently encountered in Gram-negative bacteria. wikipedia.orgnih.gov Production of TEM-1 is a major contributor to resistance against penicillins like ampicillin (B1664943) and, by extension, ticarcillin. nih.govmcmaster.ca While originally conferring resistance to penicillins, mutations in the genes encoding TEM enzymes have led to the emergence of extended-spectrum β-lactamases (ESBLs) and inhibitor-resistant variants. wikipedia.org High levels of TEM-1 production can lead to ticarcillin resistance. nih.gov Furthermore, certain Class A β-lactamases, such as the chromosomally encoded LEN beta-lactamases, are known to confer resistance to ticarcillin. mcmaster.ca

Table 1: Impact of TEM-1 Beta-Lactamase on Ticarcillin Susceptibility

| Bacterial Strain | Presence of TEM-1 | Ticarcillin Resistance | Reference |

| Escherichia coli | High levels | Resistant | nih.gov |

| Acinetobacter baumannii | Present | Resistant | nih.gov |

Class B Beta-Lactamases: Also known as metallo-β-lactamases (MBLs), these enzymes possess a broad hydrolysis spectrum that includes penicillins, cephalosporins, and carbapenems. mdpi.com Their activity is dependent on zinc ions. researchgate.net The emergence of MBLs like NDM-1 poses a significant threat as they can hydrolyze nearly all β-lactam antibiotics, including ticarcillin. researchgate.net

Class C Beta-Lactamases: These are typically cephalosporinases, often encoded on the chromosome of bacteria like Enterobacter and Citrobacter species. wikipedia.org While their primary substrates are cephalosporins, their overexpression can contribute to resistance against a range of β-lactams, including ticarcillin. infectionsinsurgery.org A concern with Class C enzymes is their inducibility; the presence of a β-lactamase inhibitor like clavulanate can sometimes induce the expression of these enzymes, leading to antagonism where the combination is less effective than ticarcillin alone. nih.gov

Class D Beta-Lactamases: Known as oxacillinases (OXA), these enzymes were initially recognized for their ability to hydrolyze oxacillin. wikipedia.org They represent a diverse group, with some having a narrow spectrum and others an extended spectrum of activity. nih.govasm.org OXA-type β-lactamases can confer resistance to ticarcillin. wikipedia.orgoup.com For example, OXA-10 has been shown to produce high levels of resistance to ticarcillin. asm.org

Table 2: Overview of Beta-Lactamase Classes and their Impact on Ticarcillin

| Beta-Lactamase Class | Key Characteristics | Impact on Ticarcillin Susceptibility | Reference |

| Class A (e.g., TEM-1, SHV-1) | Plasmid-mediated, serine-based | Primary cause of resistance, high levels lead to resistance. | wikipedia.orgnih.gov |

| Class B (e.g., NDM-1) | Metallo-β-lactamases (zinc-dependent) | Broad-spectrum hydrolysis, including ticarcillin. | mdpi.comresearchgate.net |

| Class C (e.g., AmpC) | Chromosomally encoded cephalosporinases | Overexpression can lead to resistance. | wikipedia.orginfectionsinsurgery.org |

| Class D (e.g., OXA enzymes) | Oxacillinases, serine-based | Can confer resistance to ticarcillin. | wikipedia.orgasm.orgoup.com |

The widespread use of β-lactamase inhibitors, such as clavulanic acid, in combination with penicillins like ticarcillin led to the emergence of inhibitor-resistant TEM (IRT) β-lactamases. wikipedia.orgoup.com These variants arise from point mutations in the genes encoding TEM enzymes, altering the active site and reducing the affinity for inhibitors. nih.govimrpress.com While these mutations make the enzyme resistant to inhibition by clavulanic acid and sulbactam, they often result in a decreased hydrolytic efficiency for some β-lactam substrates. nih.govresearchgate.net However, strains producing IRT enzymes can still exhibit high-level resistance to ticarcillin. oup.com For example, the IRT-21 variant, despite having a markedly increased Km for ticarcillin, still confers resistance. researchgate.net IRT-producing strains are often resistant to ticarcillin-clavulanate combinations. nih.govoup.com

Overview of Class B, C, and D Beta-Lactamases in Ticarcillin Susceptibility

Target Site Modification Leading to Ticarcillin Resistance

Another significant mechanism of resistance to ticarcillin involves alterations in the drug's target site, the penicillin-binding proteins (PBPs). la.govla.gov PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. patsnap.com By binding to and inactivating these enzymes, ticarcillin disrupts cell wall synthesis, leading to bacterial cell death. wikipedia.orgpatsnap.com

Bacteria can develop resistance by modifying the structure of their PBPs through genetic mutations. infectionsinsurgery.orgnih.gov These alterations decrease the binding affinity of ticarcillin for the PBP, rendering the antibiotic less effective. infectionsinsurgery.org This mechanism is a common strategy for bacteria to evade the action of β-lactam antibiotics. oup.comresearchgate.net For example, in methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene leads to the production of a modified PBP (PBP2a) with low affinity for most β-lactam antibiotics, including ticarcillin. infectionsinsurgery.orgnih.gov The efficacy of ticarcillin against such resistant strains is directly correlated with its ability to bind to the altered PBP. nih.govoup.com Modifications in PBP3 have also been identified as a source of resistance to broad-spectrum cephalosporins and can contribute to ticarcillin resistance. oup.com

Alteration of Penicillin-Binding Proteins and Reduced Ticarcillin Affinity

A fundamental mechanism of resistance to ticarcillin involves the modification of penicillin-binding proteins (PBPs), the bacterial enzymes responsible for the final steps of peptidoglycan synthesis. plos.org β-lactam antibiotics like ticarcillin act by binding to the active site of these proteins, thereby inhibiting cell wall formation. oup.com However, bacteria can evolve resistance by altering the structure of their PBPs, which reduces the affinity of ticarcillin for its target. plos.orgsemanticscholar.org This decreased binding affinity allows the PBPs to continue functioning even in the presence of the antibiotic.

In both Gram-positive and Gram-negative bacteria, this mechanism is a significant contributor to β-lactam resistance. For instance, in methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene leads to the production of a novel PBP, PBP2a, which has a very low affinity for most β-lactam antibiotics, including ticarcillin. nih.gov Similarly, in Gram-negative bacteria like Pseudomonas aeruginosa, mutations in the genes encoding essential PBPs can lead to reduced susceptibility to ticarcillin. oup.comnih.gov

The correlation between PBP affinity and the in vivo activity of β-lactam antibiotics has been demonstrated. Antibiotics with a higher affinity for the target PBPs are generally more effective. nih.gov Conversely, a lack of efficacy is often linked to the inability of the antibiotic to bind effectively to the altered PBP. nih.gov

Analysis of Mutations in PBPs Influencing Ticarcillin Structure-Function Relationships

Specific mutations within the genes encoding PBPs can have a direct impact on the structure and function of these proteins, leading to ticarcillin resistance. These mutations often occur in or near the active site of the PBP, sterically hindering the binding of the bulky ticarcillin molecule.

Studies in Pseudomonas aeruginosa have identified sequence variations in PBP3 that reduce susceptibility to a range of β-lactam antibiotics, including ticarcillin. oup.comnih.gov These variations can affect different antibiotics to varying degrees. For example, some PBP3 variants that increase the minimum inhibitory concentration (MIC) for ticarcillin may not affect susceptibility to other β-lactams like imipenem (B608078) or piperacillin. nih.gov

In Enterococcus faecium, specific mutations in PBP5 have been shown to influence the level of resistance to β-lactam antibiotics. While single mutations may only cause a modest increase in the MIC, combinations of mutations can lead to higher levels of resistance. nih.gov For instance, an alanine (B10760859) substitution at position 485 combined with the addition of a serine at position 466' in PBP5 had a notable impact on ticarcillin activity. nih.gov This suggests a synergistic effect of multiple mutations in conferring resistance. The affinity of these mutant PBP5 proteins for penicillin has been shown to correlate with the MICs, with lower affinity translating to decreased susceptibility. nih.gov

The table below summarizes key findings from a study on Enterococcus faecium PBP5 mutations and their effect on the MIC of various β-lactams, including ticarcillin.

**Table 1: Impact of PBP5 Mutations on β-Lactam MICs in *Enterococcus faecium***

| PBP5 Mutation(s) | Ampicillin MIC (μg/ml) | Piperacillin MIC (μg/ml) | Ticarcillin MIC (μg/ml) | Ceftriaxone MIC (μg/ml) |

|---|---|---|---|---|

| Wild-type | 10 | 70 | 1000 | 1000 |

| M485A + Ser 466' | 28 | 70 | 3200 | 2000 |

| M485T + Ser 466' | 24 | 112 | 2500 | 1500 |

| V629A + Ser 466' | 15 | 90 | 1200 | 1200 |

| All three mutations | >400 | >1000 | >7000 | >7000 |

This table is interactive. Users can sort the data by clicking on the column headers.

This data illustrates that specific combinations of mutations can significantly increase the resistance to ticarcillin.

Role of Efflux Pump Mechanisms in Ticarcillin Resistance

Efflux pumps are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps can lead to a decrease in the intracellular concentration of the antibiotic, thereby contributing to resistance.

In Gram-negative bacteria, efflux pumps of the Resistance-Nodulation-Division (RND) family are major contributors to intrinsic and acquired resistance to multiple antibiotics, including ticarcillin. In Pseudomonas aeruginosa, the MexAB-OprM efflux pump is a well-characterized system that can extrude ticarcillin. nih.gov Mutations that lead to the overexpression of this pump, such as those in the regulatory gene mexR, are associated with reduced susceptibility to β-lactams. nih.gov

The effect of efflux pump overexpression can be compounded by other resistance mechanisms. For example, the combination of PBP3 variations and increased expression of the MexAB-OprM pump in P. aeruginosa can lead to clinically significant levels of resistance to ticarcillin. nih.gov Similarly, in Neisseria gonorrhoeae, the overexpression of the MtrCDE efflux pump can reduce sensitivity to β-lactams. asm.org

Contributions of Reduced Outer Membrane Permeability to Ticarcillin Resistance in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria acts as a selective barrier, regulating the influx of substances into the cell. Porins are protein channels in the outer membrane that allow the passage of small, hydrophilic molecules, including many antibiotics. A reduction in the number or function of these porins can decrease the permeability of the outer membrane to antibiotics like ticarcillin, thus contributing to resistance. la.govla.gov

This mechanism of resistance is particularly relevant for ticarcillin, as its entry into the bacterial cell is dependent on these porin channels. Decreased permeability can act synergistically with other resistance mechanisms, such as β-lactamase production, to further increase the level of resistance. oup.com For instance, if the rate of antibiotic influx is reduced due to decreased permeability, the β-lactamase enzymes present in the periplasm have more time to hydrolyze the antibiotic before it reaches its PBP targets.

In Neisseria gonorrhoeae, mutations in the outer membrane protein PorB1b (the penB determinant) have been linked to decreased susceptibility to penicillins and cephalosporins. asm.org

Molecular Epidemiology of Horizontal Gene Transfer of Ticarcillin Resistance Determinants

The spread of antibiotic resistance is greatly facilitated by horizontal gene transfer (HGT), the movement of genetic material between bacteria. Resistance determinants for ticarcillin, such as genes encoding β-lactamases and modified PBPs, are often located on mobile genetic elements like plasmids and transposons. These elements can be transferred between different bacterial species and genera, leading to the rapid dissemination of resistance.

The acquisition of β-lactamase genes is a primary mechanism of HGT-mediated resistance to ticarcillin. oup.com For example, TEM-1 is a commonly encountered plasmid-mediated β-lactamase that can efficiently hydrolyze ticarcillin. oup.com The transfer of plasmids carrying TEM-1 genes has been a major factor in the spread of ticarcillin resistance among Enterobacteriaceae. oup.com

The evolution of inhibitor-resistant TEM (IRT) β-lactamases, which are less susceptible to β-lactamase inhibitors like clavulanic acid, further complicates the issue. oup.com These variants arise from amino acid substitutions in the parental TEM enzymes and can be transferred horizontally.

Investigation of Biofilm Formation as a Factor in Ticarcillin Resistance

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix and attached to a surface. Bacteria within a biofilm exhibit a phenotype that is distinct from their planktonic (free-swimming) counterparts, including a significantly increased resistance to antibiotics. This resistance is multifactorial and not fully understood, but several factors are thought to contribute.

The extracellular matrix of the biofilm can act as a diffusion barrier, slowing the penetration of antibiotics like ticarcillin and preventing them from reaching the cells in the deeper layers of the biofilm. Additionally, the physiological state of bacteria within a biofilm is different from that of planktonic cells. They often have a slower growth rate and altered gene expression, which can make them less susceptible to antibiotics that target cell wall synthesis, a process that is most active in rapidly dividing cells.

The close proximity of cells within a biofilm also facilitates horizontal gene transfer, which can accelerate the spread of resistance genes. While specific research directly linking biofilm formation to ticarcillin resistance is part of a broader understanding of biofilm-mediated antibiotic resistance, the general principles apply. The protected environment of the biofilm can allow bacteria to survive exposure to ticarcillin concentrations that would be lethal to planktonic cells.

Structure Activity Relationships Sar of Ticarcillin

Identification of the Core Penicillin Nucleus and Essential Structural Features for Ticarcillin (B1683155) Activity

The foundational structure of ticarcillin is the 6-aminopenicillanic acid (6-APA) nucleus, which is the cornerstone of all penicillin antibiotics. fda.govwikipedia.org This nucleus consists of a thiazolidine (B150603) ring fused to a β-lactam ring. uomus.edu.iq Several key features of this core are indispensable for ticarcillin's antibacterial action.

Reactivity of the Beta-Lactam Ring and its Correlation with Ticarcillin's Activity

The four-membered β-lactam ring is the pharmacophore of ticarcillin, responsible for its bactericidal properties. wikipedia.orgwikidoc.org Its high reactivity stems from the significant ring strain and the reduced amide resonance stabilization due to the fused ring system. uomus.edu.iqresearchgate.net This heightened reactivity allows the β-lactam ring to be susceptible to nucleophilic attack, a key step in its mechanism of action. Ticarcillin functions by acylating and thereby irreversibly inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. smolecule.comhres.ca The opening of the β-lactam ring during this process is what ultimately leads to the disruption of cell wall integrity and bacterial cell death. wikipedia.orgwikidoc.org However, this reactivity also makes ticarcillin susceptible to degradation by bacterial β-lactamase enzymes, which hydrolyze the β-lactam ring and render the antibiotic inactive. fda.govwikipedia.orgdrugbank.com

Importance of the Carboxylic Acid Moiety at Position 3 for Ticarcillin's Functionality

A free carboxylic acid group at position 3 of the thiazolidine ring is essential for the activity of penicillins. scienceinfo.com This functional group is crucial for the binding of the antibiotic to the active site of penicillin-binding proteins. Any modification of this carboxylic acid to an alcohol or an ester results in a decrease in antibacterial activity. scienceinfo.com The polar nature of the carboxylic acid group also contributes to the molecule's solubility in aqueous environments. solubilityofthings.com

Impact of Side Chain Modifications on Ticarcillin's Activity Profile

The acylamino side chain attached to the β-lactam ring at position 6 distinguishes ticarcillin from other penicillins and is a primary determinant of its spectrum of activity and potency. scienceinfo.comnih.gov

Role of the Thiophene (B33073) Moiety in Ticarcillin's Molecular Structure

A key feature of ticarcillin's side chain is the presence of a thiophene ring. wikipedia.orgnih.gov This structural element plays a significant role in the antibiotic's efficacy, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. smolecule.comempendium.com The thiophene moiety contributes to improved binding to the penicillin-binding proteins of these bacteria. smolecule.com Interestingly, a degradation product of ticarcillin, thiophene-3-acetic acid, has been identified and is structurally similar to the thiophene side chain of the parent molecule. frontiersin.org

Effects of Substitutions at Key Positions on Ticarcillin's Efficacy

The specific substitutions on the side chain have a profound impact on ticarcillin's antibacterial properties. The introduction of a carboxyl group at the α-position of the side chain, a characteristic of carboxypenicillins, enhances its activity against Gram-negative bacteria by improving its ability to penetrate their outer membrane. smolecule.com

| Position | Substitution | Effect on Efficacy |

| α-position of side chain | Carboxyl group | Enhances penetration through the outer membrane of Gram-negative bacteria, improving activity against pathogens like Pseudomonas aeruginosa. smolecule.com |

| 6-position of penicillin nucleus | α-methoxy group (in temocillin) | While conferring resistance to some β-lactamases, this substitution in the analogue temocillin (B1212904) leads to a loss of activity against P. aeruginosa. researchgate.netnih.govnih.gov |

The introduction of bulky groups on the side chain can provide steric hindrance, offering some protection against certain β-lactamases. scienceinfo.com However, even with these modifications, ticarcillin remains susceptible to many of these enzymes. nih.gov This has led to its frequent combination with β-lactamase inhibitors like clavulanic acid to extend its spectrum of activity. fda.govwikipedia.org

Influence of Stereochemistry on Ticarcillin's Biological Activity

The core structure of penicillins, including ticarcillin, features a fused β-lactam and thiazolidine ring system. wikipedia.org This bicyclic structure imposes significant strain on the β-lactam ring, making it more susceptible to nucleophilic attack, a key step in the inhibition of PBPs. wikipedia.org The specific stereochemistry of these rings is crucial for maintaining this strained conformation and, consequently, the antibiotic's reactivity.

Comparative Structure-Activity Relationship Studies with Ticarcillin Analogues

The study of ticarcillin analogues, molecules with modified chemical structures, provides invaluable insights into the structure-activity relationships of this class of antibiotics. By comparing the biological activities of these analogues, researchers can deduce the importance of specific functional groups and structural features for antibacterial potency and resistance to degradation.

Temocillin is the 6-α-methoxy analogue of ticarcillin. nih.govnih.gov This single modification—the addition of a methoxy (B1213986) group at the 6-α position—has profound and contrasting effects on its biological activity.

Beta-Lactamase Stability: The primary advantage of the 6-α-methoxy group is the significantly increased stability against a wide range of serine β-lactamases, including AmpC and extended-spectrum β-lactamases (ESBLs). nih.govnih.govoup.comoup.comnih.gov Molecular modeling and biochemical studies suggest that this methoxy group physically blocks the entry of water molecules into the active site of the β-lactamase, which is necessary for the hydrolysis and inactivation of the antibiotic. oup.com This steric hindrance effectively protects the β-lactam ring from degradation.

PBP Interaction and Antibacterial Activity: Despite its enhanced stability to β-lactamases, temocillin exhibits markedly inferior antibacterial activity against Pseudomonas aeruginosa compared to ticarcillin. nih.govnih.govoup.com The reason for this reduced efficacy lies in its altered interaction with PBPs. The 6-α-methoxy group, while beneficial for resisting enzymatic hydrolysis, impairs the binding of temocillin to many PBPs. oup.com

Modifications to the ticarcillin structure, other than the addition of a 6-α-methoxy group, can also lead to reduced antibacterial properties. The antibacterial spectrum of penicillins is highly dependent on the nature of the side chain. philadelphia.edu.jo

For instance, increasing the hydrophobicity of the side chain generally favors activity against Gram-positive bacteria but decreases activity against Gram-negative bacteria. uoanbar.edu.iq Conversely, the introduction of hydrophilic groups, such as the carboxylic acid in ticarcillin's side chain, enhances activity against Gram-negative bacteria, including P. aeruginosa. philadelphia.edu.jouoanbar.edu.iq Any modification that negatively impacts the hydrophilic character of the side chain or its specific shape could compromise its ability to traverse the outer membrane of Gram-negative bacteria or to bind effectively to the target PBPs.

The degradation of ticarcillin can also produce compounds with altered biological activity. For example, a degradation product of ticarcillin, thiophene acetic acid, has been identified as a plant growth regulator with auxin-like activity, a function entirely different from the antibacterial purpose of the parent molecule. frontiersin.org

Furthermore, the combination of ticarcillin with β-lactamase inhibitors like clavulanic acid highlights the importance of protecting the core β-lactam structure. While clavulanic acid itself has weak antibacterial activity, it protects ticarcillin from degradation by many β-lactamases, thereby restoring its activity against resistant strains. nih.govfda.govnih.gov This underscores that modifications that fail to protect the β-lactam ring from hydrolysis will result in a loss of antibacterial efficacy. However, it is noteworthy that in some cases, such as with certain Enterobacteriaceae, clavulanate can induce the expression of AmpC β-lactamases, which can antagonize the activity of ticarcillin. nih.gov

Data Tables

Table 1: Comparative In Vitro Activity of Ticarcillin and Analogue Temocillin against P. aeruginosa

| Compound | Key Structural Difference | PBP3 Binding | Stability to Serine β-Lactamases | Activity against P. aeruginosa |

| Ticarcillin | None (Parent Compound) | Effective binding, stable acyl-enzyme complex | Susceptible | Active |

| Temocillin | 6-α-methoxy group | Impaired binding, unstable acyl-enzyme complex | Highly Stable | Poorly Active nih.govnih.govoup.com |

Table 2: Influence of the 6-α-Methoxy Group on Ticarcillin's Interaction with P. aeruginosa PBP3

| Feature | Ticarcillin-PBP3 Complex | Temocillin-PBP3 Complex | Reference |

| Acyl-Enzyme Stability | Higher thermal stability | Reduced thermal stability | nih.govresearchgate.netnih.gov |

| Off-rate (koff) | Lower | Elevated | nih.govresearchgate.netnih.gov |

| Hydrogen Bond with Asn351 | Strong, shorter distance | Disrupted, longer distance | nih.govresearchgate.net |

Analytical Methodologies for Ticarcillin and Its Derivatives

Development and Validation of Chromatographic Techniques for Ticarcillin (B1683155)

The quantitative analysis of Ticarcillin, often in the presence of other compounds like the β-lactamase inhibitor Clavulanic Acid, necessitates the development of robust and validated analytical methods. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the cornerstones for the determination of Ticarcillin in various samples, from pharmaceutical formulations to complex biological matrices.

High-Performance Liquid Chromatography (HPLC) Methodologies for Ticarcillin Analysis

HPLC methods are widely employed for the routine analysis of Ticarcillin due to their reliability, precision, and accessibility. These methods are crucial for quality control of pharmaceutical products and for stability-indicating assays.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of Ticarcillin. These methods typically utilize a non-polar stationary phase (like a C18 column) and a polar mobile phase. The stability of Ticarcillin, which is known to be unstable in aqueous solutions, can be effectively monitored using stability-indicating HPLC methods.

A study focused on finding an alternative to Ticarcillin eye drops developed and validated a reversed-phase HPLC method to conduct a stability study. gerpac.eu This highlights the utility of HPLC in assessing the degradation of Ticarcillin under various conditions. Another method developed for the simultaneous determination of Ticarcillin and Vancomycin (B549263) also assessed the stability of the drugs in solution over an 8-day period at both refrigerated (5 ± 3°C) and room temperatures (25 ± 2°C). longdom.org The results showed that Ticarcillin's degradation was accelerated in the presence of Vancomycin at room temperature, while its stability was maintained for up to 5 days under refrigeration. longdom.org

The separation of Ticarcillin from its degradation products is a key aspect of stability studies. One analytical approach noted that Ticarcillin can appear as two separate peaks under certain chromatographic conditions, but appears as a single peak below pH 4.5. ptfarm.pl This illustrates the importance of mobile phase pH in achieving adequate separation for stability analysis.

Ticarcillin is frequently combined with Clavulanic Acid, a β-lactamase inhibitor that protects Ticarcillin from degradation by bacterial enzymes. Consequently, numerous HPLC methods have been developed for the simultaneous quantification of both compounds in pharmaceutical formulations.

One such method utilizes a beta-cyclodextrin (B164692) column (Cyclobond I) with a mobile phase consisting of methanol (B129727) and 16 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.0) in a 50:50 (v/v) ratio. nih.govcolab.ws Detection is performed at 220 nm. nih.govcolab.ws This method was validated for specificity, robustness, accuracy, and precision, with linear calibration curves in the range of 2-200 µg/mL for Ticarcillin and 1-100 µg/mL for Clavulanic Acid. nih.govcolab.ws

Another method was developed to simultaneously analyze Ticarcillin, Amoxicillin (B794), and Clavulanic acid, along with potential degradation products and precursors. ptfarm.pl This method employed a reversed-phase ODS-2 column and UV detection at 220 nm. ptfarm.pl Due to the chromatographic behavior of Ticarcillin, two different mobile phases were necessary: one for separating Clavulanic acid, Amoxicillin, and related substances, and another (with a pH below 4.5) for the analysis of Ticarcillin. ptfarm.pl

A gradient elution HPLC method was also developed for the simultaneous analysis of Ticarcillin and Clavulanate in rabbit serum and tissue cage fluid. researchgate.net This method used a C18 reversed-phase column and a programmable UV detector that switched the wavelength from 218 nm to 254 nm during the run to optimize detection for both analytes. researchgate.net

Table 1: HPLC Methods for Simultaneous Analysis of Ticarcillin and Clavulanic Acid

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | Beta-cyclodextrin (Cyclobond I, 250 x 4.6 mm, 5 µm) nih.gov | C18 reversed-phase researchgate.net | ODS-2 reversed-phase ptfarm.pl |

| Mobile Phase | Methanol-16 mM ammonium acetate buffer (pH 6.0) (50:50, v/v) nih.gov | Acetonitrile (B52724), phosphate (B84403) buffer, tetrabutylammonium (B224687) hydrogen sulfate (B86663) (gradient) researchgate.net | 4% acetonitrile in 0.05 M sodium dihydrogen phosphate (pH 4.5) ptfarm.pl |

| Flow Rate | 0.8 mL/min nih.gov | 1.0 mL/min researchgate.net | Not Specified |

| Detection | UV at 220 nm nih.gov | UV, wavelength switch from 218 nm to 254 nm researchgate.net | UV at 220 nm ptfarm.pl |

| Linear Range (Ticarcillin) | 2-200 µg/mL nih.gov | 1-100 µg/mL researchgate.net | 0.2-3.6 mg% ptfarm.pl |

| Linear Range (Clavulanic Acid) | 1-100 µg/mL nih.gov | 0.2-20 µg/mL researchgate.net | 0.05–0.8 mg% ptfarm.pl |

Analyzing Ticarcillin in biological fluids like serum, plasma, and urine is essential for pharmacokinetic studies. These matrices require more extensive sample preparation to remove interfering substances.

Rapid and sensitive HPLC assays have been developed for Ticarcillin in serum and urine. researchgate.net One such method involves a C-18 bonded reversed-phase column and an internal standard. researchgate.net Sample pretreatment includes a two-step extraction procedure with chloroform-n-amyl alcohol, achieving extraction efficiencies of 76.1% from serum and 80.9% from urine. researchgate.net

A gradient elution HPLC method with UV detection was successfully applied to analyze Ticarcillin and Clavulanate in rabbit serum and tissue cage fluid. researchgate.net Sample processing for this method was carried out using liquid-liquid extraction. researchgate.net The method demonstrated good linearity, recovery, precision, and accuracy, with a standard curve range of 1-100 µg/ml for Ticarcillin. researchgate.net

The development of analytical methods for multiple antibiotics in biological samples is also a significant area of research. An ultra-high-performance liquid chromatography (UHPLC) assay coupled with high-resolution mass spectrometry was developed for the simultaneous quantification of 15 antibiotics, including Ticarcillin, in plasma. bohrium.com This method uses a simple protein precipitation step for sample cleanup and achieves a 9-minute analysis time per sample. bohrium.com

Simultaneous Determination of Ticarcillin and Co-administered Agents (e.g., Clavulanic Acid)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ticarcillin Research

LC-MS/MS offers superior selectivity and sensitivity compared to HPLC with UV detection, making it an invaluable tool for bioanalysis and the characterization of trace-level impurities and degradation products.

A specific and rapid ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method was established for measuring Ticarcillin and Clavulanate in rat plasma. nih.govsemanticscholar.org This method utilized a Waters ACQUITY BEH C18 column and demonstrated excellent linearity for both the R and S isomers of Ticarcillin. nih.gov The average extraction recoveries from plasma ranged from 86.9% to 96.4%. nih.govsemanticscholar.org

Another LC-MS/MS method was developed for the simultaneous quantification of Ticarcillin and Vancomycin in solution, specifically for monitoring the stability of eye drop formulations. longdom.orgresearchgate.net This method was crucial in demonstrating the accelerated degradation of Ticarcillin when mixed with Vancomycin. longdom.orgresearchgate.net

The optimization of mass spectrometry parameters is critical for achieving the required sensitivity and specificity for Ticarcillin and its related substances. This involves selecting the appropriate ionization mode, precursor and product ions for multiple reaction monitoring (MRM), and optimizing collision energy.

In a UPLC-MS/MS method for Ticarcillin and Clavulanate in rat plasma, the mass spectrometer was operated in MRM mode to quantify the analytes. nih.govsemanticscholar.org The specific precursor-to-product ion transitions were monitored for the R and S isomers of Ticarcillin and for Clavulanate.

For the stability study of Ticarcillin and Vancomycin, a rapid, selective, and specific LC-tandem MS method was developed. longdom.orgresearchgate.net Degradation products were separated on an Atlantis® C18 Column and detected using mass spectrometry in full scan mode, while the parent compounds were quantified using MRM. longdom.orgresearchgate.net High-resolution mass spectrometry (HR-MS) was further employed for the structural characterization of the degradation products formed. longdom.orgresearchgate.net For instance, degradation products with a mass shift of +18 Da were identified as penicilloic acid derivatives, which is a known degradation pathway for penicillin-type antibiotics. longdom.org

Table 2: UPLC-MS/MS Method Parameters for Ticarcillin Isomers and Clavulanate in Rat Plasma

| Parameter | Ticarcillin R | Ticarcillin S | Clavulanate |

| Linear Range | 10–10,000 ng/mL nih.gov | 30–10,000 ng/mL nih.gov | 30–10,000 ng/mL nih.gov |

| Correlation Coefficient (r²) | 0.9967 nih.gov | 0.9961 nih.gov | 0.9981 nih.gov |

| Average Extraction Recovery | 86.9% to 96.4% (for all compounds) nih.gov | 86.9% to 96.4% (for all compounds) nih.gov | 86.9% to 96.4% (for all compounds) nih.gov |

| Column | Waters ACQUITY BEH C18 (50 mm × 2.1 mm, 1.7 µm) nih.gov | Waters ACQUITY BEH C18 (50 mm × 2.1 mm, 1.7 µm) nih.gov | Waters ACQUITY BEH C18 (50 mm × 2.1 mm, 1.7 µm) nih.gov |

Application of Multiple Reaction Monitoring (MRM) for Ticarcillin Analysis

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique used for the targeted quantification of molecules within complex mixtures. proteomics.com.au This method employs a triple quadrupole mass spectrometer to isolate a specific precursor ion, fragment it, and then detect a specific product ion. labce.com This dual-level of specificity significantly reduces background noise and enhances the accuracy of quantification. mtoz-biolabs.com

In the analysis of ticarcillin, MRM has been successfully applied to track the protonated molecule ([M+H]+) as the precursor ion and its characteristic product ions. researchgate.net The transition from the precursor ion to the product ion is unique for a given compound, allowing for its selective detection even in the presence of other structurally similar compounds. labce.com For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing MRM can simultaneously quantify ticarcillin and other compounds, such as vancomycin, in solution. longdom.org

The development of an MRM method requires careful optimization of parameters such as collision energy to obtain the most abundant and stable MRM transitions for each analyte. researchgate.net This technique is particularly valuable for biomarker analysis and the detection and quantification of drugs and their metabolites in complex biological matrices like plasma and serum. proteomics.com.auresearchgate.net

A study detailing an LC-MS/MS methodology for ticarcillin and its degradation products in tomato leaves highlights the use of optimized MRM parameters. mdpi.com The following table showcases the MRM transitions for ticarcillin and its degradation products.

Table 1: MRM Transitions for Ticarcillin and its Degradation Products

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Ticarcillin | 385.05 | 159.9 | 15 |

| Thiophene-2-Acetic acid | 143.1 | 97.1 | 10 |

| Thiophene-3-Acetic acid | 143.1 | 97.1 | 10 |

| Thiophene-3-Acetic acid (Negative Mode) | 141.1 | 97.0 | -12 |

Data sourced from a study on the analysis of ticarcillin and its degradation products. researchgate.net

Identification and Quantification of Ticarcillin Degradation Products using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying degradation products of ticarcillin. researchgate.net This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net

Studies have shown that ticarcillin can degrade over time, particularly in solution. frontiersin.orgnih.gov One of the identified degradation products is thiophene (B33073) acetic acid (TAA). frontiersin.orgnih.gov An LC-MS/MS analysis demonstrated the absence of TAA in a freshly prepared ticarcillin solution, but it was detected after 14 and 28 days, confirming the degradation of ticarcillin. frontiersin.orgnih.gov

In a study investigating the stability of a ticarcillin and vancomycin solution, LC-MS/MS was used to separate and detect degradation products in full scan mode. longdom.orgresearchgate.net This allowed for the monitoring of the stability of both antibiotics over an 8-day period at different storage temperatures. researchgate.net The results indicated that ticarcillin degradation was accelerated in the presence of vancomycin at room temperature. researchgate.net

The following table presents data from an LC-MS/MS analysis quantifying a ticarcillin degradation product, Thiophene Acetic Acid (TAA), in samples over time.

Table 2: Detection of Thiophene Acetic Acid (TAA) in Timentin-Containing Samples

| Sample Age | TAA Concentration (µg/mL) |

|---|---|

| 0 days | Not Detected |

| 14 days | 4.6 |

| 28 days | 2.1 |

Data from a study confirming the degradation of ticarcillin into TAA over time. frontiersin.orgnih.gov

Spectrophotometric Methods for Ticarcillin Quantification

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of ticarcillin, particularly in pharmaceutical formulations.

Kinetic-spectrophotometric methods are based on measuring the rate of a chemical reaction involving the analyte of interest. researchgate.netudhtu.edu.ua For ticarcillin, a method has been developed based on its reaction with potassium hydrogenperoxomonosulphate in an alkaline medium. researchgate.netudhtu.edu.ua This reaction involves the S-oxidation and perhydrolysis of the ticarcillin molecule. researchgate.netudhtu.edu.ua The progress of the reaction is monitored by measuring the increase in absorbance of a reaction product at a specific wavelength, in this case, 295 nm. researchgate.netudhtu.edu.ua

The appearance of a new absorption band allows for the development of a quantitative determination method. researchgate.netudhtu.edu.ua The reaction rate is monitored spectroscopically in real-time, and the data can be processed using methods like the differential variation of the tangent method. researchgate.netudhtu.edu.ua

The degradation of ticarcillin can be monitored by observing changes in its absorbance spectrum over time. The kinetic-spectrophotometric method described above directly monitors the rate of reaction by measuring the increase in light absorbance of the reaction product at 295 nm. researchgate.netudhtu.edu.ua This allows for the quantitative determination of ticarcillin based on the kinetics of its degradation reaction with a specific reagent. researchgate.netudhtu.edu.ua

Kinetic-Spectrophotometric Analysis of Ticarcillin Reactions

Redox Titration Methods for Ticarcillin Determination

Redox titration is a classic analytical technique that can be applied to the determination of ticarcillin. A method has been developed that utilizes potassium hydrogenperoxomonosulphate as the oxidizing agent. researchgate.netudhtu.edu.ua This method, along with the kinetic-spectrophotometric approach, provides a unified procedure for the quantitative determination of ticarcillin in both pure substance and pharmaceutical formulations. researchgate.netudhtu.edu.ua The results obtained by this redox titration method for the analysis of a ticarcillin drug product are presented in the table below.

Table 3: Results of Ticarcillin Drug Analysis by Redox Titration

| Parameter | Value |

|---|---|

| Relative Standard Deviation | ≤ 0.74% |

| δ | +1.56% |

Data from a study on the quantitative determination of ticarcillin. udhtu.edu.ua

Comprehensive Validation of Analytical Methods for Ticarcillin

The validation of analytical methods is a critical step to ensure their reliability, accuracy, and precision for their intended purpose. For ticarcillin analysis, validation procedures should adhere to established guidelines, such as those from the US Food and Drug Administration (FDA). mdpi.com

A comprehensive validation of an LC-MS/MS method for quantifying ticarcillin and its degradation products in tomato leaves was performed. mdpi.com The validation assessed several key parameters:

Precision: The closeness of agreement between a series of measurements.

Accuracy: The closeness of the measured value to the true value.

Specificity: The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. mdpi.com

The validated method demonstrated a robust linear range from 500.0 to 3500.0 ng/mL with an outstanding regression coefficient (R² = 0.99). mdpi.com The validation also included an assessment of retention time and relative abundance (intensity) to ensure the robustness and reliability of the analytical approach. mdpi.com

For a high-pressure liquid chromatographic (HPLC) method, reproducibility studies yielded coefficients of variation ranging from 2.4 to 4.7% for low, mid, and high concentration controls. researchgate.net Similarly, a newly developed HPLC method for the simultaneous determination of ticarcillin and clavulanic acid was validated for specificity, robustness, accuracy, and precision, with linear calibration curves in the range of 2-200 µg/mL for ticarcillin. researchgate.net

Assessment of Linearity, Precision, and Accuracy in Ticarcillin Quantification

The validation of an analytical procedure for ticarcillin quantification fundamentally involves establishing its linearity, precision, and accuracy. ich.org These parameters ensure that the measurements are reliable and directly proportional to the concentration of the analyte over a specified range.

Linearity The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r) or the coefficient of determination (r²). Studies on ticarcillin quantification have consistently demonstrated excellent linearity across various analytical techniques.

For instance, a High-Pressure Liquid Chromatography (HPLC) method for determining ticarcillin levels in serum showed correlation coefficients for standard curves ranging from 0.997 to 1.000. asm.org Another HPLC method developed for the simultaneous determination of ticarcillin and clavulanic acid reported a linear range of 2-200 µg/mL for ticarcillin. researchgate.net Similarly, an LC-tandem MS method was linear for ticarcillin base over a concentration range of 2.3-9.2 μg/mL, yielding a correlation coefficient of 0.9923. longdom.org A modified ion-paired HPLC assay was found to be linear in the range of 2-80 mg/L. nih.gov

| Method | Linearity Range | Correlation Coefficient (r or r²) | Reference |

| HPLC | Not specified | 0.997 to 1.000 | asm.org |

| LC-tandem MS | 2.3 - 9.2 µg/mL | r = 0.9923 | longdom.org |

| UHPLC-HRMS | 0.5 - 32 mg/L | r² > 0.998 | bohrium.com |

| HPLC | 2 - 200 µg/mL | Not specified | researchgate.net |

| HPLC | 1 - 100 µg/mL | Not specified | researchgate.net |

| HPLC | 2 - 80 mg/L | Not specified | nih.gov |

Precision Precision represents the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is commonly assessed at two levels: intra-day precision (repeatability), which evaluates precision over a short period on the same day, and inter-day precision (intermediate precision), which assesses it over different days. Precision is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

| Method | Concentration | Precision (CV % or RSD %) | Level | Reference |

| HPLC | 250 µg/mL | 3.37 - 5.70% | Not specified | asm.org |

| UHPLC-HRMS | 0.5 - 32 mg/L | < 15% | Overall | bohrium.com |

| HPLC | 5 mg/L | 4.2% | Intra-run | nih.gov |

| HPLC | 60 mg/L | 2.7% | Intra-run | nih.gov |

| HPLC | 5 mg/L | 1.6% | Inter-run | nih.gov |

| HPLC | 60 mg/L | 2.3% | Inter-run | nih.gov |

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered by the assay is calculated.

| Method | Matrix | Recovery (%) | Reference |

| HPLC | Serum | 97% | asm.org |

| HPLC | Pharmaceutical Formulation | 99.54 - 100.82% | researchgate.net |

| LC | Serum | 101.5 ± 3% | oup.com |

| HPLC | Serum | 96.6% | nih.gov |

Evaluation of Sensitivity and Robustness of Ticarcillin Analytical Protocols

Beyond ensuring that a method is linear, precise, and accurate, its validation also involves assessing its sensitivity for detecting low concentrations of the analyte and its robustness against minor operational variations.

Sensitivity The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the target analyte. This is defined by two key parameters: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. scielo.br

Different analytical techniques exhibit varying levels of sensitivity for ticarcillin. A micellar electrokinetic chromatography (MEKC) method established a detection limit of 0.04 mg/ml and a quantitative limit of 0.08 mg/ml for a formulation containing ticarcillin. nih.gov An HPLC method developed for ticarcillin and clavulanic acid reported an LOD of 0.47 µg/mL and an LOQ of 1.42 µg/mL for ticarcillin. researchgate.net A more sensitive LC-tandem MS method was able to achieve an LOD of 0.6 µg/mL and an LOQ of 1.7 µg/mL for ticarcillin base. longdom.org

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| LC-tandem MS | 0.6 µg/mL | 1.7 µg/mL | longdom.org |

| HPLC | 0.47 µg/mL | 1.42 µg/mL | researchgate.net |

| LC | 0.749 µg/mL | Not specified | oup.com |

| MEKC | 0.04 mg/mL | 0.08 mg/mL | nih.gov |

Robustness Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. scielo.br The evaluation of robustness is typically performed by making minor changes to experimental conditions, such as the pH of the mobile phase, column temperature, or flow rate, and observing the effect on the results. scielo.brscirp.org

The validation of an HPLC method for ticarcillin and clavulanic acid involved evaluating its robustness, confirming its suitability for routine use. researchgate.net A UHPLC-HRMS method demonstrated that ticarcillin analytes in plasma were stable for 24 hours under ambient conditions and in the autosampler post-preparation, which is an indicator of the method's robustness. bohrium.com The ability of various HPLC methods to be successfully validated for parameters like specificity, accuracy, and precision inherently suggests a degree of robustness required for reliable, routine analysis. researchgate.netasm.orgresearchgate.net

Degradation Pathways and Environmental Fate of Ticarcillin

Molecular Mechanisms of Hydrolytic Degradation of Ticarcillin's Beta-Lactam Ring

The core of ticarcillin's antibacterial activity lies in its four-membered β-lactam ring. researchgate.net This strained ring is highly susceptible to hydrolysis, which leads to the inactivation of the antibiotic. researchgate.net The hydrolysis process involves the nucleophilic attack on the carbonyl carbon of the β-lactam ring. This can be catalyzed by β-lactamase enzymes produced by resistant bacteria or can occur abiotically. researchgate.netnih.gov The presence of a good leaving group on the C-3 position of the cephalosporin (B10832234) nucleus, a related class of β-lactams, can facilitate the spontaneous expulsion of the substituent upon changes in pH or enzymatic action. researchgate.net In the case of ticarcillin (B1683155), about 13% of a dose is metabolized in the body through hydrolysis into inactive compounds. The stability of the β-lactam ring is also pH-dependent, with increased degradation observed at higher pH levels due to a greater likelihood of nucleophilic attack by water. nih.gov

The mechanism of action of ticarcillin involves the opening of the β-lactam ring when it interacts with penicillin-binding proteins (PBPs) in bacteria. smolecule.com This interaction forms an inactive acyl-enzyme complex, disrupting cell wall synthesis and leading to bacterial cell death. nih.govsmolecule.com However, bacterial resistance often arises from the production of β-lactamase enzymes that hydrolyze the β-lactam ring before it can reach its target PBPs. nih.govresearchgate.net

Identification and Chemical Characterization of Ticarcillin Degradation Products

The degradation of ticarcillin results in the formation of several byproducts, with thiophene (B33073) acetic acid isomers being of significant interest.

Thiophene-2-Acetic Acid (T2AA) and Thiophene-3-Acetic Acid (T3AA) as Ticarcillin Metabolites

Recent studies have identified Thiophene-2-Acetic Acid (T2AA) and Thiophene-3-Acetic Acid (T3AA) as degradation products of ticarcillin. nih.govfrontiersin.orgresearchgate.net Timentin, a combination drug containing ticarcillin and the β-lactamase inhibitor clavulanic acid, has been shown to degrade over time, releasing these thiophene acetic acid isomers. nih.govfrontiersin.org LC-MS/MS analysis has confirmed the presence of TAA in samples containing timentin after 14 and 28 days of incubation, while it was absent in freshly prepared solutions. nih.govfrontiersin.org Specifically, in samples grown with timentin, TAA was detected at concentrations of 4.6 µg/mL after 14 days and 2.1 µg/mL after 28 days. nih.gov The degradation of ticarcillin into T2AA and T3AA has been further investigated, with the highest concentration of these metabolites observed on the 14th day of degradation studies. mdpi.com